Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-cyclopentaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of methyl 2-cyclopentaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-3-carboxylic acid, followed by cyclization and amide formation with cyclopentanecarboxylic acid. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate .
Chemical Reactions Analysis
Methyl 2-cyclopentaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
Methyl 2-cyclopentaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of organic semiconductors and as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of methyl 2-cyclopentaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate inflammatory pathways and microbial growth .
Comparison with Similar Compounds
Methyl 2-cyclopentaneamido-4-(4-fluorophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: Similar in structure but with an amino group instead of a cyclopentaneamido group, leading to different chemical and biological properties.
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate: Lacks the amido group, which affects its reactivity and applications.
Properties
Molecular Formula |
C18H18FNO3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-(cyclopentanecarbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H18FNO3S/c1-23-18(22)15-14(11-6-8-13(19)9-7-11)10-24-17(15)20-16(21)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,20,21) |
InChI Key |
OTWBBXBWYNRKFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCC3 |
Origin of Product |
United States |
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